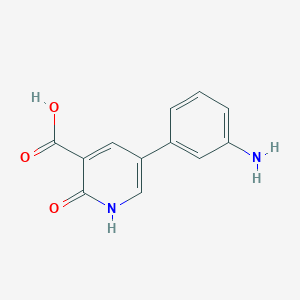
5-(2-Hydroxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyphenyl)picolinic acid (5-HPPA) is an organic compound with a molecular formula of C7H7NO3. It belongs to the family of pyridines, which are aromatic heterocyclic compounds with a benzene ring and a nitrogen atom in the ring. 5-HPPA is a white or yellowish solid, soluble in water, and insoluble in organic solvents. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.
Wirkmechanismus
The exact mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the regulation of neurotransmission. In addition, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells, making it a safe and effective compound for use in laboratory experiments. However, one limitation is that it is not very soluble in organic solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
Future research on 5-(2-Hydroxyphenyl)picolinic acid, 95% could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research could be conducted to determine its effects on other enzymes and its potential as an antioxidant. Further research could also be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to explore its potential as a food preservative.
Synthesemethoden
5-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized from the reaction of phenol with pyridine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the phenol and pyridine react to form a pyridinium salt. In the second step, the salt is hydrolyzed to form 5-(2-Hydroxyphenyl)picolinic acid, 95%. The yield of the reaction is typically around 90%.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as a potential drug for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as an antioxidant, as well as for its ability to inhibit the growth of bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBKYCJRGSCVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














